7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine
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Overview
Description
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromine atom attached to a pyrrolo[3,2-d]pyrimidine core. The presence of the bromine atom and the pyrimidine ring system contributes to its distinct chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves the bromination of a pyrrolo[3,2-d]pyrimidine precursor. One common method includes the reaction of 5H-pyrrolo[3,2-d]pyrimidine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-azido-5H-pyrrolo[3,2-d]pyrimidin-2-amine, while a Suzuki coupling reaction could produce a biaryl derivative .
Scientific Research Applications
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Pharmaceutical Research: It is a key intermediate in the synthesis of potential drug candidates for treating various diseases, including cancer and inflammatory disorders.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases and enzymes. The bromine atom and the pyrimidine ring system allow the compound to bind effectively to the active sites of these targets, inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
- 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Uniqueness
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct electronic and steric properties. These properties influence its reactivity and binding affinity, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
Molecular Formula |
C6H5BrN4 |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
7-bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H,(H2,8,10,11) |
InChI Key |
KTMOPWPITPACKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NC=C2N1)N)Br |
Origin of Product |
United States |
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